Pomalidomide 4'-PEG5-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

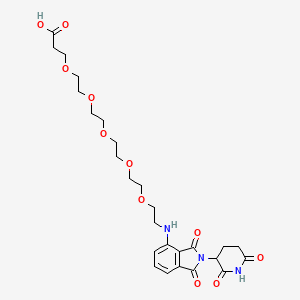

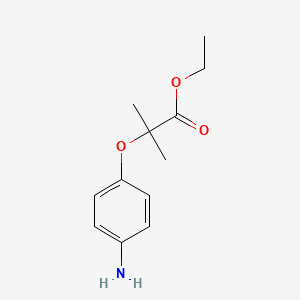

Pomalidomide 4’-PEG5-acid is a functionalized cereblon ligand used in PROTAC (Proteolysis-Targeting Chimera) research and development . It incorporates an E3 ligase ligand plus a PEG5 linker with a terminal carboxylic acid, ready for conjugation to a target protein ligand .

Molecular Structure Analysis

The molecular formula of Pomalidomide 4’-PEG5-acid is C26H35N3O11 . It has a molecular weight of 565.58 .Physical And Chemical Properties Analysis

Pomalidomide 4’-PEG5-acid has a molecular weight of 565.58 and a molecular formula of C26H35N3O11 . The compound appears as a solid-liquid mixture . .Aplicaciones Científicas De Investigación

Therapeutic Efficacy in Multiple Myeloma

Pomalidomide has shown significant efficacy as a treatment option for patients with multiple myeloma, especially those who have heavily pretreated or refractory cases. Research demonstrates pomalidomide's ability to induce responses even in patients who have exhausted other treatments, such as lenalidomide and bortezomib, highlighting its potential as a salvage therapy in severe prognostic settings (Cerchione et al., 2018). The combination of pomalidomide with dexamethasone has been particularly noted for its tolerability and significant efficacy, providing a new treatment avenue for patients with relapsed and refractory MM (C. Cerchione et al., 2022).

Mechanisms of Action

Pomalidomide's anti-cancer activity extends beyond its immunomodulatory effects. It is involved in a wide range of biological activities including anti-angiogenic, teratogenic, and epigenetic effects. Studies have identified its selectivity for certain hematological malignancies and proposed models for its mechanism of action based on its impact on the tumor microenvironment and modulation of transcription factors critical for myeloma cell survival (J. Shortt et al., 2013).

Pharmacokinetic Studies

The pharmacokinetics of pomalidomide have been explored, indicating its potential for high-throughput determination in human plasma, which is crucial for clinical pharmacokinetic studies and optimizing therapeutic regimens. These studies support pomalidomide's application in personalized medicine by ensuring appropriate dosing and monitoring levels in patients (Chang Shu et al., 2021).

Impact on the Tumor Microenvironment

Research also highlights pomalidomide's significant impact on the tumor microenvironment, particularly in CNS lymphoma models. It has been shown to induce changes in the immune microenvironment, increasing the presence of macrophages and natural killer cells, which likely contributes to its therapeutic efficacy (Zhi-min Li et al., 2013).

Mecanismo De Acción

Pomalidomide 4’-PEG5-acid is a functionalized cereblon ligand. It incorporates an E3 ligase ligand plus a PEG5 linker with a terminal carboxylic acid, which is ready for conjugation to a target protein ligand . This is part of the mechanism of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O11/c30-21-5-4-20(24(33)28-21)29-25(34)18-2-1-3-19(23(18)26(29)35)27-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-22(31)32/h1-3,20,27H,4-17H2,(H,31,32)(H,28,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCQLKMOQUEEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide 4'-PEG5-acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2812419.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2812422.png)

![6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2812431.png)

![Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812435.png)

![N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2812436.png)

![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2812438.png)

![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2812441.png)